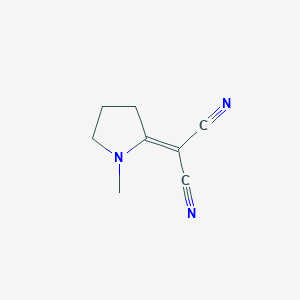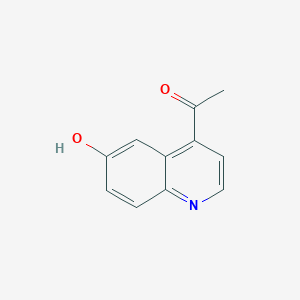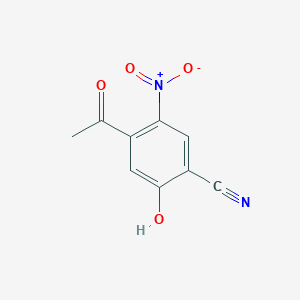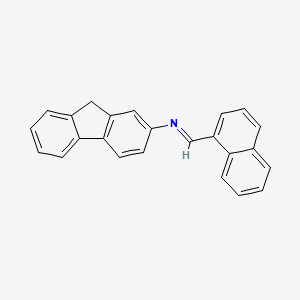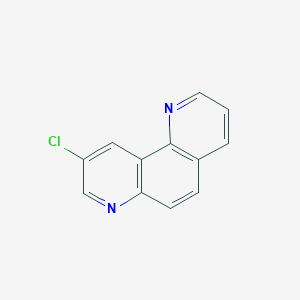
9-Chloro-1,7-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-1,7-phenanthroline is a derivative of phenanthroline, a heterocyclic organic compound. Phenanthroline and its derivatives are known for their planar, rigid structures and are widely used in coordination chemistry due to their ability to form stable complexes with various metal ions . The addition of a chlorine atom at the 9th position of the phenanthroline ring enhances its chemical properties, making it a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-1,7-phenanthroline typically involves the chlorination of 1,7-phenanthroline. One common method is the reaction of 1,7-phenanthroline with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions . The reaction is carried out in an inert solvent like dichloromethane or chloroform to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified using techniques like recrystallization or column chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
9-Chloro-1,7-phenanthroline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where it can be oxidized or reduced depending on the reagents used.
Coordination Reactions: It forms stable complexes with metal ions, which are useful in coordination chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenanthroline derivatives, while coordination reactions result in metal-phenanthroline complexes .
Scientific Research Applications
9-Chloro-1,7-phenanthroline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Chloro-1,7-phenanthroline involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA and proteins, through intercalation or coordination to active sites. The molecular targets and pathways involved depend on the specific metal ion and the biological context .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A widely used ligand in coordination chemistry with similar structural properties but without the chlorine substitution.
2,9-Dichloro-1,10-phenanthroline: Another chlorinated derivative with two chlorine atoms, offering different reactivity and coordination properties.
Uniqueness
9-Chloro-1,7-phenanthroline is unique due to the specific position of the chlorine atom, which influences its electronic properties and reactivity. This makes it particularly useful in forming specific metal complexes and exploring unique chemical and biological interactions .
Properties
CAS No. |
120092-39-9 |
|---|---|
Molecular Formula |
C12H7ClN2 |
Molecular Weight |
214.65 g/mol |
IUPAC Name |
9-chloro-1,7-phenanthroline |
InChI |
InChI=1S/C12H7ClN2/c13-9-6-10-11(15-7-9)4-3-8-2-1-5-14-12(8)10/h1-7H |
InChI Key |
FTDJMZWKJVXCNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)N=CC(=C3)Cl)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromopyrrolo[1,2-a]quinoxaline](/img/structure/B13127139.png)
![1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone](/img/structure/B13127141.png)
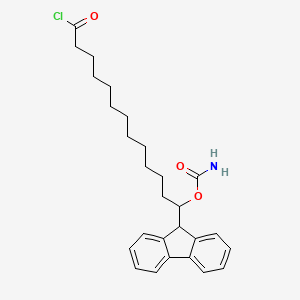

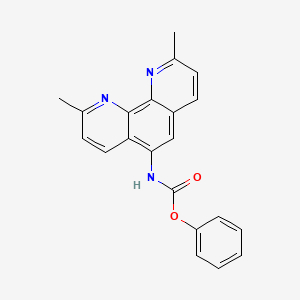
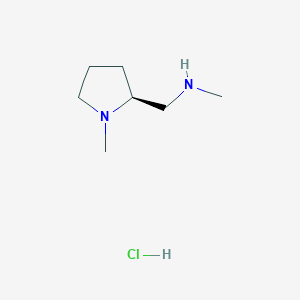
![[(2R)-3-[[3-[(2S)-2,6-diaminohexanoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate;hydrochloride](/img/structure/B13127174.png)
